

Spectroscopic Analysis of 1-Vinyl-3-ethylimidazolium Bromide: A Technical Guide

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Compound of Interest

Compound Name: 1-Vinyl-3-ethylimidazolium bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **1-Vinyl-3-ethylimidazolium bromide**, an ionic liquid of significant interest in various scientific and pharmaceutical applications. This document outlines the expected nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic characteristics of the compound, supported by detailed experimental protocols. The information is presented to facilitate research and development activities requiring precise analytical characterization.

Data Presentation

The spectroscopic data for **1-Vinyl-3-ethylimidazolium bromide** is summarized below. It is important to note that while direct, comprehensively reported spectra for this specific molecule are not readily available in the public domain, the following tables are constructed based on the analysis of closely related imidazolium-based ionic liquids and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ^1H NMR Chemical Shifts for **1-Vinyl-3-ethylimidazolium Bromide**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2 (Imidazolium Ring)	~9.5 - 10.5	Singlet	-
H-4, H-5 (Imidazolium Ring)	~7.5 - 8.0	Multiplet	
Vinyl CH	~7.0 - 7.5	Doublet of Doublets	
Vinyl CH ₂ (trans)	~5.8 - 6.2	Doublet	
Vinyl CH ₂ (cis)	~5.4 - 5.8	Doublet	
N-CH ₂ (Ethyl)	~4.2 - 4.5	Quartet	
CH ₃ (Ethyl)	~1.4 - 1.6	Triplet	

Table 2: Predicted ¹³C NMR Chemical Shifts for **1-Vinyl-3-ethylimidazolium Bromide**

Carbon Atom	Chemical Shift (δ , ppm)
C-2 (Imidazolium Ring)	~136 - 138
C-4, C-5 (Imidazolium Ring)	~120 - 124
Vinyl CH	~128 - 132
Vinyl CH ₂	~110 - 115
N-CH ₂ (Ethyl)	~45 - 50
CH ₃ (Ethyl)	~15 - 20

Fourier-Transform Infrared (FTIR) Spectroscopy Data

Table 3: Characteristic FTIR Vibrational Frequencies for **1-Vinyl-3-ethylimidazolium Bromide**

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3150 - 3050	C-H stretching (Imidazolium ring and vinyl group)	Medium
2990 - 2850	C-H stretching (Ethyl group)	Medium
~1650	C=C stretching (Vinyl group)	Medium to Strong
1570 - 1560	C=N stretching (Imidazolium ring)	Strong
1470 - 1450	CH ₂ bending (Ethyl group)	Medium
1170 - 1150	C-N stretching (Imidazolium ring)	Strong
970 - 910	=C-H bending (out-of-plane) (Vinyl group)	Medium
850 - 750	C-H bending (out-of-plane) (Imidazolium ring)	Medium

Experimental Protocols

The following are detailed methodologies for conducting NMR and FTIR analysis on **1-Vinyl-3-ethylimidazolium bromide**.

NMR Spectroscopy

2.1.1. Sample Preparation

- **Sample Purity:** Ensure the **1-Vinyl-3-ethylimidazolium bromide** sample is of high purity and free from solvent residues from its synthesis.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the ionic liquid is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common choices for imidazolium-based ionic liquids.
- **Concentration:** Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

- Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

2.1.2. Instrument Parameters (^1H NMR)

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Temperature: 298 K (25 °C).
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
- Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

2.1.3. Instrument Parameters (^{13}C NMR)

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- Number of Scans: 1024 to 4096 scans, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100-110 ppm.
- Referencing: The chemical shifts should be referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

FTIR Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

- Place a small drop of the neat **1-Vinyl-3-ethylimidazolium bromide** liquid onto the center of the ATR crystal (e.g., diamond or germanium).
- Ensure the crystal surface is completely covered by the sample.
- If the sample is a solid at room temperature, it can be gently heated to its melting point before deposition or analyzed as a solid by applying pressure with the ATR anvil.

2.2.2. Instrument Parameters

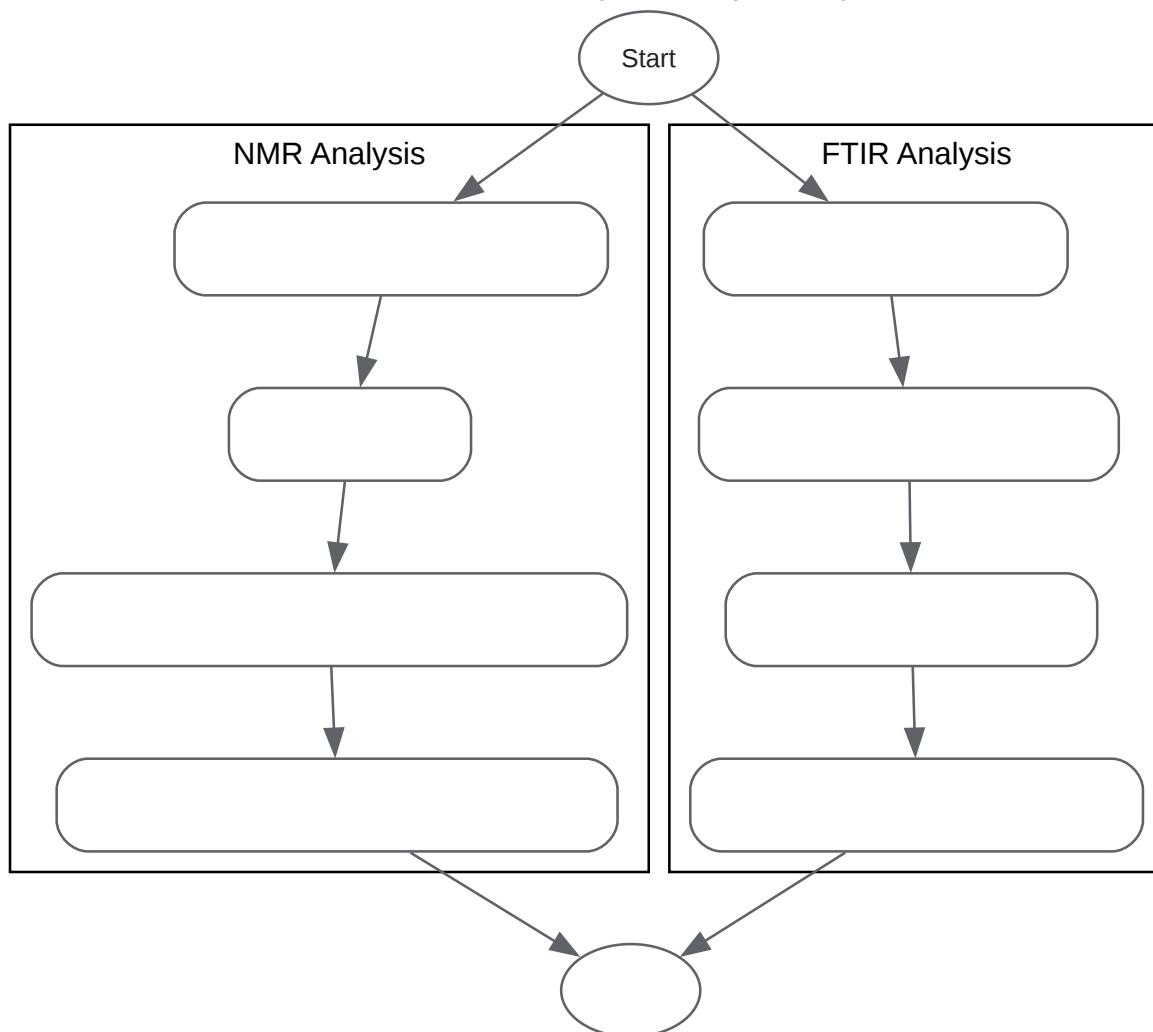
- Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.
- Spectral Range: 4000 cm^{-1} to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 to 32 scans.
- Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Visualizations

The following diagrams illustrate the chemical structure and analytical workflows.

Caption: Molecular structure of **1-Vinyl-3-ethylimidazolium Bromide**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for NMR and FTIR analysis.

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